molecular formula C18H20N2O B11339949 2-[(4-ethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

2-[(4-ethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11339949
M. Wt: 280.4 g/mol
InChI Key: MMHPVGWCKSZCHW-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of an ethylphenoxy group and two methyl groups attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenol with a suitable benzodiazole precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethylphenoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[(4-Ethylphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole
  • 2-[(4-Chlorophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole
  • 2-[(4-Bromophenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole

Uniqueness

2-[(4-Ethylphenoxy)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to the presence of the ethylphenoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(4-ethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-4-14-5-7-15(8-6-14)21-11-18-19-16-9-12(2)13(3)10-17(16)20-18/h5-10H,4,11H2,1-3H3,(H,19,20)

InChI Key

MMHPVGWCKSZCHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C(=C3)C)C

Origin of Product

United States

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